- Preparation of benzo- or pyrido-oxathiazepine derivatives as Nrf2-activating compounds, World Intellectual Property Organization, , ,

Cas no 94426-72-9 (2-2-(Benzyloxy)ethyloxirane)

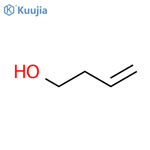

2-2-(Benzyloxy)ethyloxirane structure

상품 이름:2-2-(Benzyloxy)ethyloxirane

2-2-(Benzyloxy)ethyloxirane 화학적 및 물리적 성질

이름 및 식별자

-

- 2-[2-(Benzyloxy)ethyl]oxirane

- 2-(2-(benzyloxy)ethyl)oxirane

- 2-(2-phenylmethoxyethyl)oxirane

- Oxirane, [2-(phenylmethoxy)ethyl]-

- (+/-)-(2-phenylmethoxyethyl)oxirane

- (+/-)-[2-(benzyloxy)ethyl]oxirane

- (+/-)-1-(benzyloxy)but-3-ene oxide

- (+/-)-4-benzyloxy-1,2-epoxybutane

- 1-(benzyloxy)-3-butene oxide

- Oxirane,[2-(phenylmethoxy)ethyl]

- (2S)-2-[2-(Benzyloxy)ethyl]oxirane

- MLS001075819

- WEEINLJFNLBGTR-UHFFFAOYSA-N

- Oxirane, 2-[2-(phenylmethoxy)ethyl]-

- SY028858

- SMR000639330

- 2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)

- Oxirane, [2-(phenylmethoxy)ethyl]- (9CI)

- (2-Benzyloxyethyl)oxirane

- [2-(Phenylmethoxy)ethyl]oxirane

- MFCD00153925

- MFCD27934088

- CS-11726

- (R)-2-[2-(Benzyloxy)ethyl]oxirane

- A10556

- 94426-72-9

- AKOS027257081

- DTXSID20447190

- DA-00435

- EN300-322262

- CS-0112897

- SR-01000781929

- SCHEMBL2186409

- CHEMBL1482506

- SY263579

- SR-01000781929-2

- Z1861993933

- 2-2-(Benzyloxy)ethyloxirane

-

- MDL: MFCD27934088

- 인치: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2

- InChIKey: WEEINLJFNLBGTR-UHFFFAOYSA-N

- 미소: O(CCC1CO1)CC1C=CC=CC=1

계산된 속성

- 정밀분자량: 178.09900

- 동위원소 질량: 178.099379685g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 5

- 복잡도: 141

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 1

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 21.8

- 소수점 매개변수 계산 참조값(XlogP): 1.6

실험적 성질

- PSA: 21.76000

- LogP: 1.99210

2-2-(Benzyloxy)ethyloxirane 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P280-P305+P351+P338

- 저장 조건:Inert atmosphere,2-8°C

2-2-(Benzyloxy)ethyloxirane 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-250mg |

2-(2-(Benzyloxy)ethyl)oxirane |

94426-72-9 | 98+% | 250mg |

¥756.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-5g |

2-(2-(Benzyloxy)ethyl)oxirane |

94426-72-9 | 98+% | 5g |

¥4031.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1183537-25g |

2-(2-(Benzyloxy)ethyl)oxirane |

94426-72-9 | 98+% | 25g |

¥11681.00 | 2024-04-24 | |

| Enamine | EN300-322262-0.5g |

2-[2-(benzyloxy)ethyl]oxirane |

94426-72-9 | 95.0% | 0.5g |

$101.0 | 2025-03-19 | |

| eNovation Chemicals LLC | Y1050402-5g |

Oxirane, [2-(phenylmethoxy)ethyl]- |

94426-72-9 | 95% | 5g |

$495 | 2024-06-06 | |

| TRC | B287528-100mg |

2-[2-(Benzyloxy)ethyl]oxirane |

94426-72-9 | 100mg |

$ 70.00 | 2022-06-07 | ||

| abcr | AB494248-5 g |

2-[2-(Benzyloxy)ethyl]oxirane, 95%; . |

94426-72-9 | 95% | 5g |

€697.00 | 2023-04-19 | |

| Chemenu | CM324836-5g |

2-[2-(Benzyloxy)ethyl]oxirane |

94426-72-9 | 95% | 5g |

$400 | 2021-06-09 | |

| eNovation Chemicals LLC | Y1050402-25g |

Oxirane, [2-(phenylmethoxy)ethyl]- |

94426-72-9 | 95% | 25g |

$1395 | 2024-06-06 | |

| Apollo Scientific | OR471534-1g |

2-[2-(Benzyloxy)ethyl]oxirane |

94426-72-9 | 1g |

£167.00 | 2023-09-02 |

2-2-(Benzyloxy)ethyloxirane 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Benzene , Dichloromethane ; 0 °C; 0 °C → rt; 14 h, rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt

참조

합성 방법 2

반응 조건

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane

참조

- Stereoselective synthesis of (±)-methyl homononactate and (±)-methyl 8-epi-homononactate, Tetrahedron, 1988, 44(22), 6889-96

합성 방법 3

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C

참조

- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767

합성 방법 4

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; -20 °C; -20 °C → rt; overnight, rt

참조

- Pyridinyl-heterocycles as isocitrate dehydrogenase 1 inhibitors and their preparation, therapeutically active compositions and their methods of use, World Intellectual Property Organization, , ,

합성 방법 5

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 h, 0 °C → rt

참조

- First diastereoselective total synthesis of bicyclic styryl lactone: (1R,5R,7R)-7-((E)-styryl)-2,6-dioxabicyclo[3.3.1]nonan-3-one, Results in Chemistry, 2023, 5,

합성 방법 6

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; rt

참조

- A concise stereoselective total synthesis of botryolide B, Tetrahedron Letters, 2010, 51(31), 4020-4022

합성 방법 7

반응 조건

1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 min, rt; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Water

참조

- Cyclohexanones by Rh-Mediated Intramolecular C-H Insertion, Journal of Organic Chemistry, 2013, 78(19), 9772-9780

합성 방법 8

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

참조

- First stereoselective total synthesis of Neocosmosin A: a facile approach, Tetrahedron Letters, 2014, 55(41), 5629-5631

합성 방법 9

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform

참조

- Regioselective opening of simple epoxides with diisopropylamine trihydrofluoride, Journal of Organic Chemistry, 1988, 53(5), 1026-30

합성 방법 10

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt

참조

- Studies directed towards the synthesis of bryostatin: a stereoselective synthesis of the C7-C16 fragment, Synthesis, 2012, 44(19), 3077-3084

합성 방법 11

반응 조건

1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 0 °C; 18 h, 0 °C

참조

- Preparation of pyrrolopyridine derivatives as HIV inhibitors, Korea, , ,

합성 방법 12

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

1.2 0 °C; 16 h, 0 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

1.2 0 °C; 16 h, 0 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

참조

- Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837

합성 방법 13

반응 조건

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane

참조

- Stereoselective synthesis of (±)-methyl nonactate and (±)-methyl 8-epi-nonactate, Tetrahedron Letters, 1987, 28(31), 3597-600

합성 방법 14

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C → rt; 14 h, rt

참조

- Preparation of benzo- or pyrido-oxathiazepine 1,1-dioxide compounds having Nrf2-activating effect, World Intellectual Property Organization, , ,

합성 방법 15

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 min, 0 °C; 24 h, rt

참조

- A convenient synthesis of the enantiomerically pure (S)-2,4-dihydroxybutyl-4-hydroxybenzoate using hydrolytic kinetic resolution, Synthetic Communications, 2018, 48(16), 2093-2098

합성 방법 16

반응 조건

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

참조

- A concise stereoselective total synthesis of diplodialide C, Monatshefte fuer Chemie, 2015, 146(11), 1921-1926

합성 방법 17

반응 조건

1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C

참조

- Total synthesis of (+)-anamarine, Organic & Biomolecular Chemistry, 2012, 10(13), 2647-2655

합성 방법 18

반응 조건

1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 23 h, rt

참조

- Preparation of 4-isopropylchroman-3-ol compounds as T-type calcium channel antagonists, Korea, , ,

2-2-(Benzyloxy)ethyloxirane Raw materials

2-2-(Benzyloxy)ethyloxirane Preparation Products

2-2-(Benzyloxy)ethyloxirane 관련 문헌

-

Rama M. Shakaroun,Hui Li,Philippe Jéhan,Marielle Blot,Ali Alaaeddine,Jean-Fran?ois Carpentier,Sophie M. Guillaume Polym. Chem. 2021 12 4022

-

Roberto G. S. Berlinck,Ariane F. Bertonha,Mirelle Takaki,Julie P. G. Rodriguez Nat. Prod. Rep. 2017 34 1264

-

Krishnammagari Suresh Kumar,Cirandur Suresh Reddy Org. Biomol. Chem. 2012 10 2647

94426-72-9 (2-2-(Benzyloxy)ethyloxirane) 관련 제품

- 1394021-60-3(1-Bromo-4-(difluoro-methanesulfonyl)-naphthalene)

- 2166886-13-9(2-2-(4-{2-(methylsulfanyl)ethylamino}-1H-pyrazol-1-yl)ethoxyethan-1-ol)

- 2034242-88-9(4-(4-chlorophenyl)-4-oxo-N-(1-{1,3thiazolo5,4-bpyridin-2-yl}piperidin-4-yl)butanamide)

- 2034561-40-3(3-{1-(1H-indole-5-carbonyl)pyrrolidin-3-yloxy}pyrazine-2-carbonitrile)

- 58792-15-7(5-Phenyl-1,2,3thiadiazole-4-carboxylic Acid)

- 5299-61-6(Sodium 6-Hydroxycaproate)

- 2306276-90-2(3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one)

- 59830-60-3(Cbz-L-Phenylalaninal)

- 2171813-65-1(4-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-hydroxybutanoic acid)

- 2411639-17-1(1H-Indole-3-carboxylic acid, 5-fluoro-2-formyl-1-methyl-, methyl ester)

추천 공급업체

Amadis Chemical Company Limited

(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane

순결:99%

재다:100g

가격 ($):4597.0